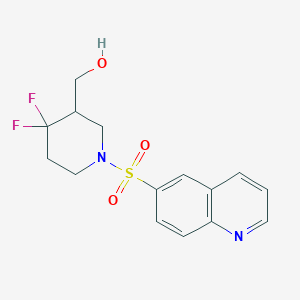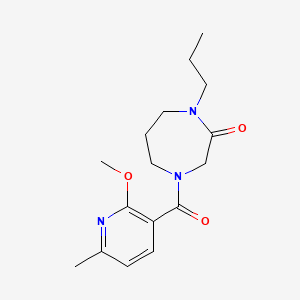![molecular formula C15H23N3O B7413735 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea](/img/structure/B7413735.png)
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a pyridinyl group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(6-methylpyridin-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is typically purified through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-[2-(5-methylpyridin-2-yl)ethyl]urea
- 1-Cyclohexyl-3-[2-(4-methylpyridin-2-yl)ethyl]urea
- 1-Cyclohexyl-3-[2-(3-methylpyridin-2-yl)ethyl]urea
Uniqueness
1-Cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea is unique due to the specific positioning of the methyl group on the pyridinyl ring. This structural feature can influence its chemical reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(6-methylpyridin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12-6-5-9-14(17-12)10-11-16-15(19)18-13-7-3-2-4-8-13/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNCNPDCMPPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-2-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-1,3-thiazole](/img/structure/B7413655.png)

![6-methyl-N-[1-(2-methylpropyl)pyrazol-4-yl]pyrimidin-4-amine](/img/structure/B7413664.png)
![2-Fluoro-5-[[1-(thiophen-2-ylmethyl)cyclohexanecarbonyl]amino]benzamide](/img/structure/B7413672.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2H-triazole-4-carboxamide](/img/structure/B7413676.png)

![N-[[1-(dimethylamino)cyclopentyl]methyl]-3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxamide](/img/structure/B7413691.png)
![2-[4-[3-(5-methyl-1H-indol-3-yl)propanoyl]piperazin-1-yl]acetamide](/img/structure/B7413702.png)
![2-[1-(2-propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]-1H-imidazole](/img/structure/B7413706.png)
![N-[4-(carbamoylcarbamoyl)cyclohexyl]adamantane-1-carboxamide](/img/structure/B7413716.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7413723.png)
![3-Methyl-1-[4-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]piperidin-1-yl]butan-1-one](/img/structure/B7413729.png)

